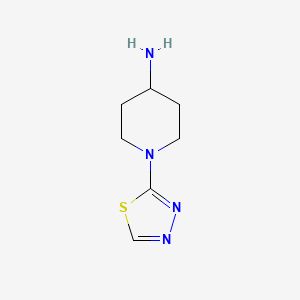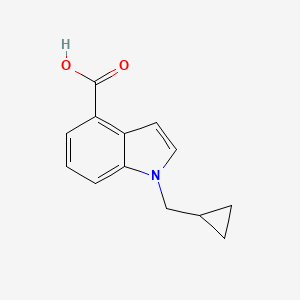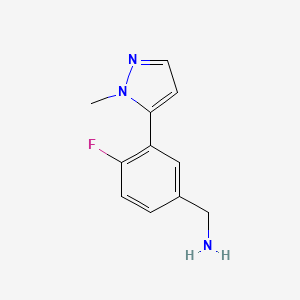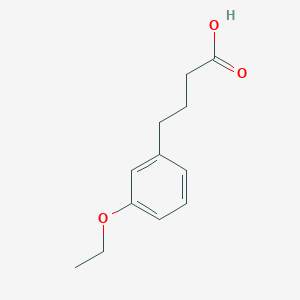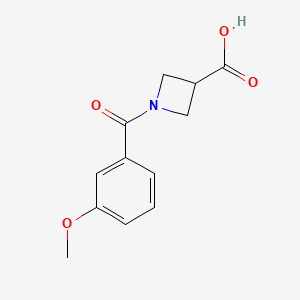
3-Cyclobutanecarbonyloxolane
Descripción general
Descripción
3-Cyclobutanecarbonyloxolane, also known as 3-CBL, is an organic compound and a cyclic anhydride of oxalic acid. It is a colorless, odorless, crystalline solid with a melting point of 166-167°C. 3-CBL is a versatile chemical intermediate used in a variety of applications and is known for its unique reactivity and chemical stability.
Aplicaciones Científicas De Investigación
Photochemical Reactivity
- Photochemical Reactivity Studies: 3-Ethoxycarbonylfurocoumarin, a compound structurally similar to 3-Cyclobutanecarbonyloxolane, demonstrates unique photochemical reactivity. When irradiated, it forms cyclobutane with various alkenes. This reactivity differs between solutions and DNA, attributed to the involvement of the triplet excited state (Ratiner & Otsuki, 1989).
Photocatalysis
- Visible Light Photocatalysis: Flavin derivatives, similar to 3-Cyclobutanecarbonyloxolane, have shown efficient cyclobutane ring formation under visible light irradiation. This process, involving intramolecular [2+2] cycloadditions, is essential for synthesizing biologically active compounds and material sciences applications (Mojr et al., 2015).
Synthesis of Biologically Active Compounds
- Building Blocks for Bioactive Compounds: Cyclobutane derivatives, including those related to 3-Cyclobutanecarbonyloxolane, are crucial for creating biologically active compounds. Their unique structures make them suitable for preparing various drug candidates and materials with cyclobutane ring systems (Yamashita et al., 2019).
Antitumor Applications
- Antitumor Platinum Complexes: Platinum complexes containing 1,3-dioxolane, a compound related to 3-Cyclobutanecarbonyloxolane, have been synthesized with increased water solubility and stability. These compounds exhibit broad-spectrum antitumor activity and reduced toxicity, making them promising candidates for further development in cancer treatment (Bitha et al., 1989).
Propiedades
IUPAC Name |
cyclobutyl(oxolan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMLJPYZSTFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutanecarbonyloxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




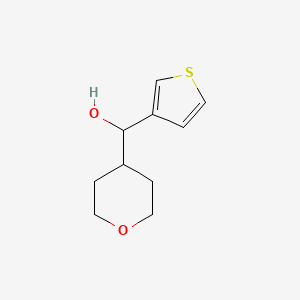
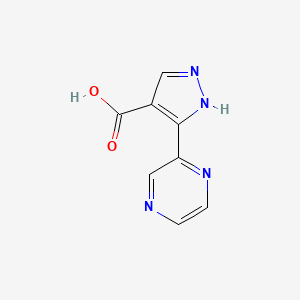
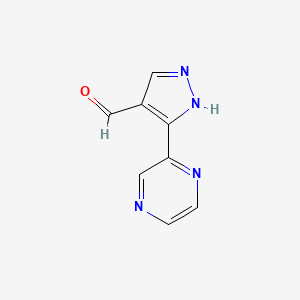
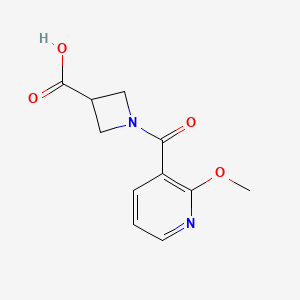

![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)
![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)
